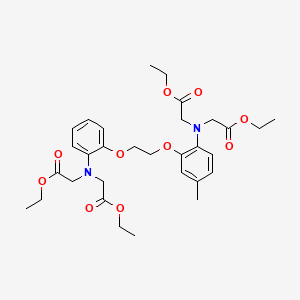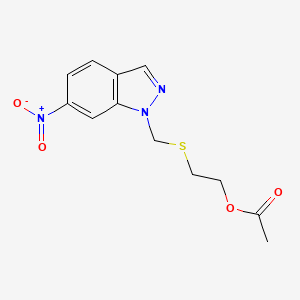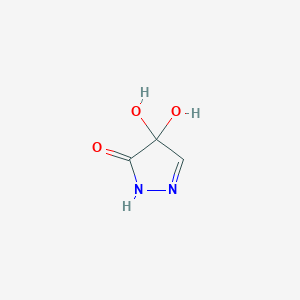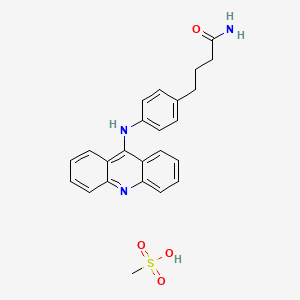
(R)-3-((R)-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of amino acids or through the reduction of pyrrole derivatives.
Amidation and Coupling: The furan and pyrrolidine intermediates are then coupled through amidation reactions, often using coupling reagents like EDCI or DCC.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyrrolidine ring can modulate the activity of various proteins. The propanoic acid moiety can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives: These compounds share a similar furan-propanoic acid structure but differ in the aryl substituents.
Furfural and 5-Hydroxymethylfurfural: These are simpler furan derivatives used as platform chemicals in various applications.
Uniqueness
What sets ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid apart is its combination of a furan ring, a pyrrolidine ring, and a propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H22N2O5 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(3R)-3-[[(3R)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-2-3-7-16(13)17(10-19(24)25)21-20(26)14-9-18(23)22(11-14)12-15-6-4-8-27-15/h2-8,14,17H,9-12H2,1H3,(H,21,26)(H,24,25)/t14-,17-/m1/s1 |
InChI-Schlüssel |
NEBIMQKBXFHDQB-RHSMWYFYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)[C@@H]2CC(=O)N(C2)CC3=CC=CO3 |
Kanonische SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
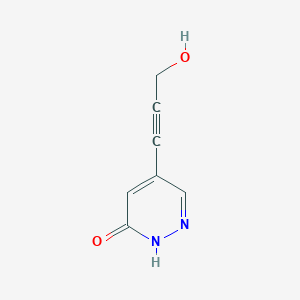
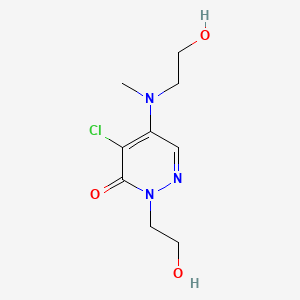

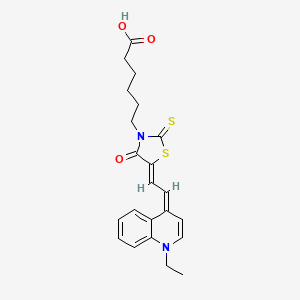
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
